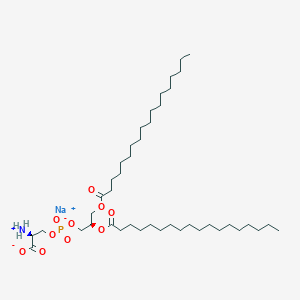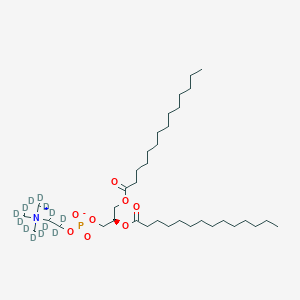
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a useful research compound. Its molecular formula is C26H50NaO10P and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oral Sodium Phosphate Solutions
Oral sodium phosphate solutions are used in medical preparations, specifically as colorectal cleansers before surgeries or examinations. Their efficacy and tolerability have been compared with other regimens, such as polyethylene glycol (PEG), showcasing significant patient acceptance and similar or better effectiveness. These solutions are highlighted for their role in medical diagnostics and procedures, emphasizing the importance of sodium phosphate compounds in healthcare (Curran & Plosker, 2004).
Sodium Zirconium Phosphate (NZP) in Waste Management
Sodium zirconium phosphate (NZP) structures are reviewed for their potential in immobilizing nuclear waste, showcasing their thermal stability and ability to accommodate various ions. This application underlines the versatility of sodium phosphate compounds in addressing environmental and safety challenges (Scheetz, Agrawal, Breval, & Roy, 1994).
Phosphates in Food Processing
The role of phosphates, including sodium phosphates, as additives in food processing is discussed, highlighting their impact on quality enhancement in muscle foods. Phosphates serve as quality boosters by improving tenderness, moisture retention, and flavor, demonstrating the compound's significance in the food industry (Albarracín, Sánchez, Grau, & Barat, 2011).
Safety and Toxicological Reviews
The safety profiles of osmotically acting cathartics, including sodium phosphate-based products, have been critically reviewed, focusing on their applications in colon cleansing and the associated risks. This includes discussions on renal function disturbances and electrolyte balance, providing a comprehensive understanding of the safety considerations in their use (Nyberg, Hendel, & Nielsen, 2010).
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIDKKARMDEU-RETUOTIWSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677099 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-25-6 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)


![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)


![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

